4-Pyrimidinamine, 2-(trichloromethyl)-
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Overview
Description
4-Pyrimidinamine, 2-(trichloromethyl)- is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring This specific compound is characterized by the presence of an amino group at the 4-position and a trichloromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-(trichloromethyl)- typically involves a multi-step process. One common method starts with the reaction of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides in the presence of triethylamine, followed by treatment with phosphorus oxychloride (POCl3). This sequence of acylation and intramolecular cyclization reactions yields the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale operations. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinamine, 2-(trichloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The trichloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Cycloaddition Reactions: The pyrimidine ring can engage in cycloaddition reactions, forming fused heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary and secondary amines, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions: These reactions often require catalysts such as copper salts and are conducted under elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can exhibit diverse biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets, such as enzymes and receptors, are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 2-(trichloromethyl)- involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to bind to the Bcl-2 protein, an anti-apoptotic protein, thereby inducing apoptosis in cancer cells . The compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis, such as p53 and BAX .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trichloromethyl)pyrimidine: This compound shares a similar structure but has a chlorine atom at the 4-position instead of an amino group.
2-(Trichloromethyl)pyrimidine Derivatives: These derivatives include various substitutions at different positions on the pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
4-Pyrimidinamine, 2-(trichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo nucleophilic substitution and cycloaddition reactions makes it a versatile intermediate for synthesizing a wide range of pyrimidine derivatives .
Properties
CAS No. |
112913-71-0 |
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Molecular Formula |
C5H4Cl3N3 |
Molecular Weight |
212.46 g/mol |
IUPAC Name |
2-(trichloromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H4Cl3N3/c6-5(7,8)4-10-2-1-3(9)11-4/h1-2H,(H2,9,10,11) |
InChI Key |
UXCSRGSPNUEYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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